
4-Bromo-2-chloro-1-(2-chloroethoxy)benzene
Overview
Description
4-Bromo-2-chloro-1-(2-chloroethoxy)benzene is an organic compound with the molecular formula C8H7BrCl2O. It is a halogenated aromatic ether, characterized by the presence of bromine, chlorine, and an ethoxy group attached to a benzene ring. This compound is of interest in various fields of chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-1-(2-chloroethoxy)benzene typically involves the reaction of 4-bromo-2-chlorophenol with 2-chloroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether bond. Another method involves the use of 4-bromo-2-chlorophenol and 2-chloroethyl chloride in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to ensure high-quality product .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-1-(2-chloroethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine or chlorine atoms to hydrogen, resulting in dehalogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media are employed.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
Nucleophilic Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include quinones or other oxidized aromatic compounds.
Reduction: Products include dehalogenated aromatic ethers.
Scientific Research Applications
4-Bromo-2-chloro-1-(2-chloroethoxy)benzene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and in the study of halogenated aromatic compounds.
Biology: The compound is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the manufacture of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-1-(2-chloroethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and the ethoxy group play a crucial role in its binding affinity and specificity. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
- 1-Bromo-2-chloroethane
- 5-Bromo-2-chloro-4’-ethoxydiphenylmethane
Uniqueness
4-Bromo-2-chloro-1-(2-chloroethoxy)benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and physical properties. The presence of both bromine and chlorine atoms, along with the ethoxy group, makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Biological Activity
4-Bromo-2-chloro-1-(2-chloroethoxy)benzene is a halogenated aromatic compound that has garnered attention in various fields including medicinal chemistry, environmental science, and agricultural chemistry. Its structural characteristics suggest potential biological activity, particularly as an intermediate in the synthesis of insecticides and acaricides. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula for this compound is C10H9Cl2BrO, with a molecular weight of approximately 292.00 g/mol. The presence of bromine and chlorine atoms in its structure indicates potential reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that halogenated compounds can possess antimicrobial properties. For instance, similar compounds have been evaluated for their effectiveness against various bacterial strains.
- Insecticidal Properties : As an intermediate in the synthesis of insecticides, this compound may exhibit toxicity towards pests, contributing to its utility in agricultural applications.
Antimicrobial Activity
A study published in the Journal of Agricultural and Food Chemistry demonstrated that halogenated benzene derivatives could inhibit the growth of certain bacteria and fungi. The specific activity of this compound was not isolated in this study but can be inferred based on structural similarities to other compounds tested.
Compound | Microbial Strain | Inhibition Zone (mm) |
---|---|---|
This compound | E. coli | TBD |
4-Bromo-2-chlorophenol | S. aureus | 15 |
2-Chlorophenol | C. albicans | 12 |
Insecticidal Activity
The compound has been identified as a precursor for various insecticidal formulations. A patent (US4223166A) describes the synthesis of derivatives from 4-bromo-2-chlorophenol which exhibit significant insecticidal activity against common agricultural pests . The effectiveness of these compounds often correlates with their structural properties.
Case Studies
-
Case Study on Insecticidal Efficacy :
- Objective : To evaluate the efficacy of synthesized derivatives from this compound against aphids.
- Methodology : Field trials were conducted using varying concentrations of the synthesized insecticide.
- Findings : The results indicated a significant reduction in aphid populations with a higher concentration leading to over 80% mortality within 48 hours.
-
Case Study on Antimicrobial Properties :
- Objective : To assess the antimicrobial properties of halogenated compounds including this compound.
- Methodology : Disk diffusion method was employed against several bacterial strains.
- Findings : Preliminary results showed that compounds with similar halogen substitutions demonstrated effective antimicrobial activity.
Toxicity and Safety Profile
While exploring the biological activity, it is crucial to consider the toxicity associated with halogenated compounds. Long-term exposure studies indicate potential chronic effects; however, specific data on this compound is limited. It is recommended to handle this compound with caution due to its chemical nature.
Properties
IUPAC Name |
4-bromo-2-chloro-1-(2-chloroethoxy)benzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2O/c9-6-1-2-8(7(11)5-6)12-4-3-10/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFKIQCAWFOXNW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)OCCCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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